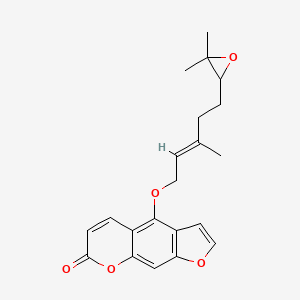

Epoxybergamottin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-13(4-6-18-21(2,3)26-18)8-10-24-20-14-5-7-19(22)25-17(14)12-16-15(20)9-11-23-16/h5,7-9,11-12,18H,4,6,10H2,1-3H3/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKSPQLCQUBEKU-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC4C(O4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/CCC4C(O4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206978-14-5 | |

| Record name | 4-[(E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enyl]furo[3,2-g]chromen-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biosynthetic Pathway of Epoxybergamottin in Citrus Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxybergamottin, a furanocoumarin prevalent in citrus fruits, is of significant interest to the pharmaceutical industry due to its potent inhibition of cytochrome P450 enzymes, particularly CYP3A4. This interaction can profoundly alter the metabolism of a wide range of drugs, a phenomenon famously known as the "grapefruit juice effect."[1][2] Understanding the biosynthetic pathway of this compound is crucial for developing citrus varieties with modified furanocoumarin content and for harnessing its therapeutic potential. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in citrus, detailing the enzymatic steps, key intermediates, and regulatory aspects. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways to serve as a comprehensive resource for researchers in the field.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway and culminates in a series of modifications to a coumarin backbone. The pathway can be broadly divided into three key stages: 1) Synthesis of the coumarin precursor, umbelliferone; 2) Formation of the furan ring to produce psoralen; and 3) A series of downstream modifications leading to bergamottin and finally this compound.

From Phenylalanine to Umbelliferone

The journey begins with the aromatic amino acid L-phenylalanine, which is converted to umbelliferone through a series of enzymatic reactions:

-

Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.[3]

-

Hydroxylation: Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to p-coumaric acid.[3]

-

CoA Ligation: 4-coumarate-CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[3]

-

Ortho-hydroxylation: The key step in coumarin biosynthesis is the ortho-hydroxylation of the aromatic ring. In citrus, this is catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H).[3]

-

Lactonization: The resulting 2,4-dihydroxy-cinnamoyl-CoA undergoes spontaneous or enzyme-assisted lactonization to form umbelliferone (7-hydroxycoumarin).[3]

Furan Ring Formation: The Path to Psoralen

Umbelliferone serves as the crucial branch-point intermediate for the biosynthesis of various furanocoumarins. The formation of the furan ring involves a prenylation step followed by cyclization:

-

Prenylation: A prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) group to the C6 position of umbelliferone, yielding demethylsuberosin.

-

Hydroxylation and Cyclization: This is a critical and complex step. In many plants, a cytochrome P450 enzyme known as psoralen synthase catalyzes the hydroxylation of the prenyl side chain, followed by the cleavage of an acetone molecule and subsequent cyclization to form the furan ring, resulting in psoralen. In citrus, a gene homologous to a substrate-proved psoralen synthase, CYP71A22, has been identified and is implicated in this step.[4]

Downstream Modifications: From Bergaptol to this compound

Once the psoralen scaffold is formed, a series of downstream modifications, primarily catalyzed by cytochrome P450 enzymes, lead to the diverse array of furanocoumarins found in citrus, including this compound.

-

Hydroxylation: Psoralen is hydroxylated at the C5 position by a psoralen 5-hydroxylase to form bergaptol.

-

Geranylation: Bergaptol is then geranylated at the 5-hydroxyl group by a geranyltransferase, using geranyl pyrophosphate (GPP) as the donor, to produce bergamottin .

-

Epoxidation: The final step in the biosynthesis of this compound is the epoxidation of the 6',7' double bond of the geranyl side chain of bergamottin. This reaction is catalyzed by a specific cytochrome P450 epoxidase. While the exact enzyme has not been definitively characterized in citrus, it is a key diversification step in the pathway.

Below is a diagram illustrating the biosynthetic pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The Distribution of Coumarins and Furanocoumarins in Citrus Species Closely Matches Citrus Phylogeny and Reflects the Organization of Biosynthetic Pathways | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Epoxybergamottin: Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxybergamottin is a naturally occurring furanocoumarin that has garnered significant attention in the scientific community, primarily due to its role in the "grapefruit juice effect"—the clinically significant interaction between grapefruit and various medications. This technical guide provides a comprehensive overview of the discovery, natural sources, biosynthesis, and analytical methodologies for this compound, intended to serve as a valuable resource for researchers in pharmacology, natural product chemistry, and drug development.

Discovery and Historical Context

While the parent compound, bergamottin, was first isolated from bergamot oil in 1937 by Späth and Kainrath, the specific discovery of its oxidized derivative, 6',7'-epoxybergamottin, is less definitively documented in a singular seminal publication.[1] Its identification is intrinsically linked to the intensive research conducted in the late 20th and early 21st centuries to elucidate the chemical constituents responsible for the pharmacokinetic interactions of grapefruit juice. This compound, along with bergamottin and 6',7'-dihydroxybergamottin, was identified as a key inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a critical pathway for the metabolism of many prescribed drugs.[2][3]

Natural Sources and Distribution

This compound is predominantly found in citrus fruits, with the highest concentrations typically located in the peel.[2][4] This localization suggests a role in the plant's defense mechanisms against pathogens and herbivores.

Primary Natural Sources:

-

Grapefruit (Citrus paradisi): The most well-documented source of this compound. Significant variations in concentration exist between different cultivars.[5]

-

Pomelo (Citrus maxima): Another significant source of this furanocoumarin.[5]

-

Other Citrus Species: While present in other citrus varieties, the concentrations are generally lower than in grapefruit and pomelo.

The distribution of this compound within the fruit is not uniform. The flavedo (the outer colored part of the peel) and albedo (the white, spongy layer) contain the highest concentrations, while the juice contains significantly lower amounts.[4] The presence of this compound in commercial grapefruit juice is often a result of processing methods where components of the peel are inadvertently introduced.[2]

Quantitative Data on this compound Content

The concentration of this compound in citrus fruits can vary widely depending on the species, cultivar, maturity, and environmental conditions. The following table summarizes representative quantitative data from various studies.

| Citrus Species | Cultivar/Variety | Plant Part | Concentration (µg/g or µg/mL) | Reference |

| Citrus paradisi | White | Juice | 2.9 µg/mL | [1 (from another source)] |

| Citrus paradisi | Red | Juice | 1.8 µg/mL | [1 (from another source)] |

| Citrus paradisi | Duncan, Marsh, Star Ruby | Peel | Significantly higher than pulp | [3] |

| Citrus paradisi | Not specified | Centrifugal Retentate of Juice | 116 ppm | [10 (from another source)] |

Biosynthesis of this compound

This compound belongs to the furanocoumarin class of secondary metabolites. Its biosynthesis begins with the shikimate pathway, leading to the formation of phenylalanine. The general biosynthetic pathway to furanocoumarins is outlined below.

Experimental Protocols

Extraction and Isolation of this compound from Grapefruit Peel

This protocol describes a general method for the extraction and isolation of this compound from grapefruit peel, based on common laboratory practices.

Materials and Equipment:

-

Fresh grapefruit peel

-

Blender or grinder

-

Diethyl ether or methanol

-

Rotary evaporator

-

Silica gel for column chromatography

-

Preparative Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Developing chamber for TLC

-

UV lamp (254 nm and 366 nm)

-

Glass columns for chromatography

-

Hexane, ethyl acetate, and other organic solvents

-

Glassware (beakers, flasks, etc.)

-

Filter paper

Procedure:

-

Sample Preparation: Fresh grapefruit peel is washed, air-dried, and then finely ground into a powder.

-

Extraction:

-

The powdered peel is macerated with a suitable solvent, such as diethyl ether or methanol, at room temperature for 24-48 hours. The process can be expedited by using a Soxhlet extractor.

-

The solvent-to-solid ratio is typically around 10:1 (v/w).

-

The extraction process is repeated 2-3 times to ensure maximum yield.

-

The extracts are combined and filtered.

-

-

Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract.

-

Fractionation by Column Chromatography:

-

The crude extract is adsorbed onto a small amount of silica gel and applied to the top of a silica gel column packed in a non-polar solvent (e.g., hexane).

-

The column is eluted with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

-

Fractions are collected and monitored by TLC.

-

-

Purification by Preparative TLC:

-

Fractions containing this compound (identified by comparison with a standard or by subsequent analysis) are pooled and concentrated.

-

The concentrated fraction is applied as a band onto a preparative TLC plate.

-

The plate is developed in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).

-

The band corresponding to this compound is visualized under a UV lamp, scraped from the plate, and the compound is eluted from the silica gel with a polar solvent (e.g., ethyl acetate or methanol).

-

-

Final Purification: The eluted compound is filtered, and the solvent is evaporated to yield purified this compound. The purity can be assessed by analytical HPLC.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in citrus extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program (Example):

-

0-5 min: 90% A, 10% B

-

5-25 min: Linear gradient to 50% A, 50% B

-

25-30 min: Linear gradient to 10% A, 90% B

-

30-35 min: Hold at 10% A, 90% B

-

35-40 min: Return to initial conditions (90% A, 10% B)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection Wavelength: Furanocoumarins exhibit strong UV absorbance. A wavelength of 310 nm is often used for detection.[6]

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: The extract obtained from the procedure in section 4.1 is dissolved in the mobile phase or a suitable solvent and filtered through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification:

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

References

- 1. acs.org [acs.org]

- 2. Identification of this compound as a CYP3A4 inhibitor in grapefruit peel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Distribution of Coumarins and Furanocoumarins in Citrus Species Closely Matches Citrus Phylogeny and Reflects the Organization of Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Mechanism of action of epoxybergamottin as a CYP3A4 inhibitor.

An In-depth Technical Guide on the Mechanism of Action of Epoxybergamottin as a CYP3A4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism by which this compound, a furanocoumarin found in grapefruit, inhibits the activity of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism.

Mechanism of Action: An Overview

This compound, along with other furanocoumarins like bergamottin, acts as a mechanism-based inhibitor of CYP3A4.[1][2] This means that the compound itself is not the ultimate inhibitor. Instead, this compound is metabolically activated by CYP3A4, leading to the formation of a reactive intermediate. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.[3][4] This inactivation is time- and concentration-dependent and requires the presence of NADPH, a cofactor for CYP450 enzymes.[3]

The key steps in this process are:

-

Binding to the Active Site: this compound enters the active site of the CYP3A4 enzyme.

-

Metabolic Activation: The furan ring of this compound is oxidized by the catalytic action of CYP3A4.[5] This process, known as epoxidation, transforms the relatively stable furanocoumarin into a highly reactive electrophilic intermediate.[4]

-

Covalent Adduction: The reactive intermediate forms a covalent bond with a nucleophilic amino acid residue within the CYP3A4 active site.[4] For the related compound bergamottin, this has been identified as glutamine 273 (Gln273).[4] This covalent modification permanently alters the enzyme's structure.

-

Enzyme Inactivation: The formation of the covalent adduct leads to the irreversible loss of the enzyme's catalytic activity.[3] The enzyme is unable to metabolize other substrates, which can lead to significant drug-drug interactions.

Quantitative Data on CYP3A4 Inhibition

The inhibitory potential of this compound and related furanocoumarins has been quantified through various in vitro studies. The following table summarizes key quantitative data.

| Compound | Parameter | Value | Enzyme Source | Substrate | Reference |

| This compound | IC50 | 4.2 ± 1.1 µM | Transfected human liver epithelial cells | Diltiazem | [6][7] |

| Bergamottin | kinact | 0.3 min-1 | Reconstituted CYP3A4 | Erythromycin | [3] |

| Bergamottin | KI | 7.7 µM | Reconstituted CYP3A4 | Erythromycin | [3] |

| 6',7'-Dihydroxybergamottin | kinact | 0.16 min-1 | Recombinant CYP3A4 | Midazolam | [8] |

| 6',7'-Dihydroxybergamottin | KI | 59 µM | Recombinant CYP3A4 | Midazolam | [8] |

-

IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

-

kinact: The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor.

-

KI: The concentration of the inhibitor that produces half-maximal inactivation.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism-based inhibition of CYP3A4 by furanocoumarins.

CYP3A4 Inhibition Assay (IC50 Determination)

This protocol is designed to determine the concentration of an inhibitor that causes a 50% reduction in CYP3A4 activity.

-

Materials:

-

Human liver microsomes (HLMs) or recombinant human CYP3A4.

-

CYP3A4 substrate (e.g., diltiazem, midazolam, testosterone).

-

This compound (or other test inhibitor).

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Potassium phosphate buffer (pH 7.4).

-

Acetonitrile or other suitable solvent for inhibitor and metabolite analysis.

-

LC-MS/MS system for metabolite quantification.

-

-

Procedure:

-

Prepare a series of dilutions of this compound in a suitable solvent.

-

In a microcentrifuge tube or 96-well plate, combine the human liver microsomes or recombinant CYP3A4 with the potassium phosphate buffer.

-

Add the various concentrations of this compound to the reaction mixtures. Include a vehicle control (solvent only).

-

Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.

-

Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system.

-

Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a quenching solvent, such as cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.

-

Plot the percentage of remaining CYP3A4 activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Mechanism-Based Inhibition Assay (kinact and KI Determination)

This protocol is used to determine the kinetic parameters of time-dependent, irreversible inhibition.

-

Materials:

-

Same as for the IC50 determination.

-

-

Procedure:

-

Pre-incubation:

-

Prepare reaction mixtures containing human liver microsomes or recombinant CYP3A4, potassium phosphate buffer, and various concentrations of this compound.

-

Initiate the pre-incubation by adding the NADPH regenerating system.

-

Incubate at 37°C and take aliquots at several time points (e.g., 0, 5, 10, 15, 30 minutes).

-

-

Definitive Incubation:

-

Immediately dilute each aliquot from the pre-incubation into a secondary incubation mixture containing a high concentration of a rapidly metabolized CYP3A4 substrate (e.g., midazolam) and the NADPH regenerating system. The dilution factor should be large enough to effectively stop further inactivation by the test compound.

-

Incubate for a short, fixed period (e.g., 5 minutes).

-

-

Analysis:

-

Terminate the reactions and quantify the metabolite as described for the IC50 assay.

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line represents the observed inactivation rate constant (kobs).

-

Plot the kobs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine the kinact and KI values.

-

-

Identification of Covalent Adducts by Mass Spectrometry

This protocol outlines the steps to identify the covalent modification of CYP3A4 by a reactive metabolite.

-

Materials:

-

Recombinant human CYP3A4.

-

This compound.

-

NADPH regenerating system.

-

Urea, dithiothreitol (DTT), iodoacetamide.

-

Trypsin (mass spectrometry grade).

-

LC-MS/MS system (e.g., Orbitrap or Q-TOF).

-

-

Procedure:

-

Inactivation and Sample Preparation:

-

Incubate recombinant CYP3A4 with this compound and the NADPH regenerating system to achieve significant inactivation. A control incubation without NADPH should also be performed.

-

Denature the protein by adding urea.

-

Reduce the disulfide bonds with DTT.

-

Alkylate the cysteine residues with iodoacetamide.

-

Digest the protein into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the tryptic peptides using reverse-phase liquid chromatography.

-

Analyze the eluting peptides using a high-resolution mass spectrometer.

-

Acquire both full scan MS and tandem MS (MS/MS) data.

-

-

Data Analysis:

-

Process the raw data using proteomics software (e.g., MaxQuant, Proteome Discoverer).

-

Search the MS/MS spectra against the human proteome database, including the sequence of CYP3A4.

-

Perform an open modification search or specify a variable modification corresponding to the mass of the reactive metabolite of this compound.

-

Identify the modified peptide and the specific amino acid residue that is covalently adducted.

-

-

Visualizations

Mechanism of CYP3A4 Inactivation by this compound

Caption: Proposed pathway for mechanism-based inactivation of CYP3A4 by this compound.

Experimental Workflow for Characterizing CYP3A4 Inhibition

Caption: A typical experimental workflow for the characterization of CYP3A4 inhibitors.

References

- 1. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]

- 2. researchgate.net [researchgate.net]

- 3. Inactivation of cytochrome P450 3A4 by bergamottin, a component of grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the Residue in Human CYP3A4 That Is Covalently Modified by Bergamottin and the Reactive Intermediate That Contributes to the Grapefruit Juice Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. QM/MM Study of the Metabolic Oxidation of 6',7'-Dihydroxybergamottin Catalyzed by Human CYP3A4: Preferential Formation of the γ-Ketoenal Product in Mechanism-Based Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of this compound as a CYP3A4 inhibitor in grapefruit peel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

The Role of Epoxybergamottin in the Grapefruit Juice-Drug Interaction Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The consumption of grapefruit juice is widely recognized for its potential to induce significant drug interactions, primarily by inhibiting the activity of the cytochrome P450 3A4 (CYP3A4) enzyme in the small intestine. This inhibition leads to a decrease in the first-pass metabolism of numerous orally administered drugs, resulting in elevated systemic drug concentrations and an increased risk of adverse effects. Among the various bioactive compounds present in grapefruit, the furanocoumarins have been identified as the principal agents responsible for this interaction. This technical guide provides an in-depth examination of the role of a specific furanocoumarin, epoxybergamottin, in the grapefruit juice-drug interaction effect. It consolidates quantitative data on its inhibitory potency, details the experimental protocols for assessing its activity, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction

The "grapefruit juice effect" was first discovered serendipitously and has since become a classic example of a food-drug interaction.[1] This phenomenon is of significant clinical concern as it can alter the pharmacokinetics of a wide range of therapeutic agents, including certain statins, calcium channel blockers, and immunosuppressants.[2][3] The primary mechanism underlying this interaction is the inhibition of intestinal CYP3A4, a key enzyme responsible for the metabolism of approximately 50% of currently marketed drugs.[4]

Grapefruit contains a variety of phytochemicals, but the furanocoumarins are the main contributors to the inhibition of CYP3A4.[5][6] Key furanocoumarins implicated in this interaction include bergamottin, 6',7'-dihydroxybergamottin, and this compound.[7][8] This guide focuses specifically on this compound, a furanocoumarin found in grapefruit peel that can be distributed into the juice during commercial manufacturing.[9][10]

Chemical Structure and Properties of this compound

This compound is a derivative of psoralen, characterized by a furan ring fused to a coumarin core, with an attached geranyloxy side chain containing an epoxide group. The presence of the furan ring is a critical structural feature for its mechanism-based inhibition of CYP3A4.[10]

Mechanism of CYP3A4 Inhibition by this compound

This compound acts as a mechanism-based inhibitor of CYP3A4.[10] This type of inhibition is characterized by the enzymatic conversion of the inhibitor into a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.[11]

The proposed mechanism involves the following steps:

-

Binding: this compound binds to the active site of the CYP3A4 enzyme.

-

Metabolism: The CYP3A4 enzyme metabolizes the furan ring of this compound.

-

Formation of a Reactive Intermediate: This metabolic process generates a reactive intermediate.

-

Covalent Binding and Inactivation: The reactive intermediate forms a covalent bond with a component of the CYP3A4 enzyme, such as an amino acid residue in the active site or the heme prosthetic group, leading to the irreversible inactivation of the enzyme.[10]

This inactivation of intestinal CYP3A4 reduces the first-pass metabolism of co-administered drugs that are substrates for this enzyme, resulting in increased oral bioavailability.[12]

Mechanism of CYP3A4 inactivation by this compound.

Quantitative Data on CYP3A4 Inhibition

The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

| Compound | IC50 (µM) for CYP3A4 Inhibition | Reference |

| This compound | 4.2 ± 1.1 | [9][10] |

Table 1: IC50 value for this compound's inhibition of CYP3A4-mediated diltiazem N-demethylation.

The concentration of this compound and other furanocoumarins can vary significantly in commercial grapefruit juices, which can lead to variability in the magnitude of the drug interaction.[5]

| Furanocoumarin | Concentration Range in Grapefruit Juice (µM) | Reference |

| Bergamottin | 1.0 - 36.6 | [5] |

| 6',7'-Dihydroxybergamottin | 0.22 - 52.5 | [5] |

| This compound | 116 ppm (in centrifugal retentate) | [13] |

Table 2: Concentration ranges of major furanocoumarins in grapefruit juice. Note: The concentration of this compound is provided in parts per million (ppm) from a specific fraction of grapefruit juice as detailed in the reference.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibitory effects of this compound on CYP3A4.

Extraction and Isolation of this compound from Grapefruit Peel

This protocol is based on methodologies described in the literature for isolating furanocoumarins from citrus sources.[9][10]

-

Extraction: Grapefruit peel is extracted with a non-polar solvent such as diethyl ether.

-

Fractionation: The crude extract is subjected to normal-phase chromatography to separate compounds based on polarity.

-

Activity-Guided Fractionation: Fractions are tested for CYP3A4 inhibitory activity.

-

Purification: Fractions demonstrating significant inhibitory activity are further purified using preparative thin-layer chromatography (TLC).

-

Identification: The structure of the isolated compound (this compound) is confirmed using nuclear magnetic resonance (NMR) spectroscopy.

In Vitro CYP3A4 Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of this compound for CYP3A4 inhibition.[9][10][14]

-

Enzyme Source: Human liver microsomes or recombinant human CYP3A4 expressed in a suitable system (e.g., baculovirus-infected insect cells) are commonly used.

-

Substrate: A specific CYP3A4 substrate with a readily detectable metabolite is chosen (e.g., diltiazem, midazolam, or a fluorogenic substrate).

-

Incubation:

-

The enzyme source is pre-incubated with varying concentrations of this compound.

-

To assess mechanism-based inhibition, a pre-incubation step with and without NADPH (a necessary cofactor for CYP450 activity) is included.[14][15]

-

The reaction is initiated by the addition of the CYP3A4 substrate and an NADPH-generating system.

-

-

Reaction Termination: The reaction is stopped after a specified time by adding a quenching solvent (e.g., acetonitrile or methanol).

-

Analysis: The concentration of the metabolite is quantified using high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection, or by fluorescence measurement if a fluorogenic substrate is used.

-

Data Analysis: The rate of metabolite formation is plotted against the concentration of this compound to determine the IC50 value.

Workflow for determining CYP3A4 inhibition.

Quantification of Furanocoumarins in Grapefruit Juice

This protocol is based on analytical methods described for the quantification of furanocoumarins in citrus juices.[13][16]

-

Sample Preparation: Grapefruit juice samples are centrifuged to separate the pulp. The supernatant is then subjected to liquid-liquid extraction with a solvent like ethyl acetate or solid-phase extraction (SPE) to isolate the furanocoumarins.

-

Chromatographic Separation: The extracted furanocoumarins are separated using reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid, is typically employed.

-

Detection and Quantification:

-

UV Detection: Furanocoumarins exhibit a characteristic UV absorbance around 310 nm, which can be used for detection.

-

Mass Spectrometry (MS): For higher sensitivity and specificity, tandem mass spectrometry (MS/MS) is used. The compounds are identified and quantified based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

-

-

Calibration: A calibration curve is generated using certified standards of this compound and other relevant furanocoumarins to quantify their concentrations in the juice samples.

Clinical Significance and Implications for Drug Development

The inhibition of CYP3A4 by this compound and other furanocoumarins in grapefruit juice has significant clinical implications. For drugs that are CYP3A4 substrates, co-administration with grapefruit juice can lead to:

-

Increased Bioavailability: A higher fraction of the orally administered drug reaches the systemic circulation.[12]

-

Elevated Peak Plasma Concentrations (Cmax).

-

Increased Area Under the Curve (AUC). [3]

These pharmacokinetic changes can increase the risk of dose-dependent adverse effects and toxicity.

For drug development professionals, it is crucial to:

-

Identify if a new chemical entity (NCE) is a substrate for CYP3A4.

-

Conduct in vitro studies to assess the potential for inhibition of CYP3A4.

-

Design clinical drug-drug interaction studies with potent CYP3A4 inhibitors (like ketoconazole) and inducers (like rifampicin) to characterize the metabolic profile of the NCE.

-

Provide clear guidance in the drug labeling regarding potential interactions with grapefruit juice and other CYP3A4 inhibitors.

Conclusion

This compound is a furanocoumarin found in grapefruit that contributes to the well-documented grapefruit juice-drug interaction effect. As a mechanism-based inhibitor of CYP3A4, it can irreversibly inactivate this critical drug-metabolizing enzyme in the small intestine, leading to increased systemic exposure of co-administered drugs. The quantitative data on its inhibitory potency and the detailed experimental protocols provided in this guide offer valuable resources for researchers and drug development professionals working to understand and mitigate the risks associated with food-drug interactions. A thorough understanding of the role of individual components like this compound is essential for predicting and managing the clinical consequences of the grapefruit juice effect.

References

- 1. researchgate.net [researchgate.net]

- 2. Identifying Furanocoumarins in Grapefruit Juice via Mass Spectrometry - Examining Food [thermofisher.com]

- 3. Medicinal importance of grapefruit juice and its interaction with various drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Variation of flavonoids and furanocoumarins in grapefruit juices: a potential source of variability in grapefruit juice-drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flavonoids and Furanocoumarins Involved in Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of this compound as a CYP3A4 inhibitor in grapefruit peel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of CYP Mechanism-Based Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 12. Mechanisms of enhanced oral availability of CYP3A4 substrates by grapefruit constituents. Decreased enterocyte CYP3A4 concentration and mechanism-based inactivation by furanocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ars.usda.gov [ars.usda.gov]

- 14. bioivt.com [bioivt.com]

- 15. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. Rapid Quantitation of Furanocoumarins and Flavonoids in Grapefruit Juice using Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Beyond CYP3A4: An In-depth Technical Guide to the Diverse Biological Activities of Epoxybergamottin

For Researchers, Scientists, and Drug Development Professionals

Epoxybergamottin, a furanocoumarin predominantly found in grapefruit and other citrus species, is widely recognized for its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, a key player in drug metabolism. However, a growing body of evidence reveals that its biological activities extend far beyond this singular, albeit significant, interaction. This technical guide provides a comprehensive overview of the multifaceted pharmacological effects of this compound, delving into its anti-inflammatory, anticancer, and neuroprotective properties, as well as its modulation of critical cellular signaling pathways and drug transporter proteins. This document aims to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this natural compound.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects in preclinical studies. Its activity has been quantified through its ability to inhibit key inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

| Bioassay | Test System | IC50 Value (µM) | Reference |

| Superoxide Anion Generation | fMLP/CB-stimulated human neutrophils | 5.33 ± 1.13 | [1][2][3] |

| Elastase Release | fMLP/CB-stimulated human neutrophils | 4.33 ± 1.23 | [1][2][3] |

Experimental Protocol: Inhibition of Superoxide Anion Generation and Elastase Release

Objective: To determine the inhibitory effect of this compound on the production of superoxide anions and the release of elastase from activated human neutrophils.

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from the venous blood of healthy donors using dextran sedimentation, followed by Ficoll-Hypaque gradient centrifugation and hypotonic lysis of red blood cells.

-

Superoxide Anion Assay:

-

Neutrophils are incubated with this compound at various concentrations.

-

The cells are then stimulated with formyl-methionyl-leucyl-phenylalanine (fMLP) in the presence of cytochalasin B (CB).

-

The generation of superoxide anions is measured by the reduction of ferricytochrome c, monitored spectrophotometrically at 550 nm.

-

-

Elastase Release Assay:

-

Neutrophils are treated with different concentrations of this compound.

-

Stimulation is induced with fMLP/CB.

-

Elastase release is quantified by measuring the cleavage of a specific substrate, such as MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide, with the change in absorbance read at 405 nm.

-

-

Data Analysis: IC50 values are calculated from the dose-response curves.

Experimental Workflow for Anti-inflammatory Assays

Caption: Workflow for assessing the anti-inflammatory effects of this compound on human neutrophils.

Anticancer Activity

The anticancer potential of furanocoumarins, including bergamottin, has been investigated in various cancer cell lines. While specific IC50 values for this compound are not as widely reported as for its analogue bergamottin, the available data on bergamottin provides a strong rationale for further investigation into this compound's similar activities. Bergamottin has been shown to induce apoptosis and cell cycle arrest, and to inhibit cell invasion.

Quantitative Data on Anticancer Activity (Bergamottin)

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HT-29 | Colon Cancer | 12.5 | [4] |

| RKO | Colon Cancer | 12.5 | [4] |

Experimental Protocol: In Vitro Anticancer Assays

Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cells.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HT-29, RKO) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Viability Assay (MTT/WST-1):

-

Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT or WST-1 reagent is added, and the absorbance is measured to determine cell viability.

-

-

Apoptosis Assays:

-

DAPI Staining: Treated cells are stained with 4',6-diamidino-2-phenylindole (DAPI) to visualize nuclear morphology changes characteristic of apoptosis.

-

Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry to quantify early and late apoptotic cells.

-

-

Cell Cycle Analysis:

-

Treated cells are fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

-

Cell Invasion Assay (Transwell Assay):

-

The invasive potential of cancer cells is assessed using Transwell chambers coated with Matrigel. The number of cells that invade through the matrix in the presence or absence of this compound is quantified.

-

-

Western Blot Analysis:

-

Protein lysates from treated cells are subjected to SDS-PAGE and transferred to a membrane.

-

The expression levels of proteins involved in apoptosis (e.g., Bax, Bcl-2, caspases) and cell cycle regulation are detected using specific antibodies.

-

Logical Flow of Anticancer Evaluation

Caption: Logical workflow for investigating the in vitro anticancer properties of this compound.

Modulation of ABC Transporters

This compound has been identified as a potent inhibitor of P-glycoprotein (P-gp/ABCB1), an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance in cancer and influences the pharmacokinetics of many drugs.

Quantitative Data on ABC Transporter Inhibition

| Transporter | Substrate | Test System | IC50 Value (µM) | Reference |

| P-glycoprotein (ABCB1) | Talinolol | Caco-2 cells | 0.7 | [5] |

Experimental Protocol: P-glycoprotein Inhibition Assay

Objective: To determine the inhibitory effect of this compound on P-glycoprotein-mediated drug efflux.

Methodology:

-

Cell Culture: Caco-2 cells, which endogenously express P-gp, are cultured on permeable supports (e.g., Transwell inserts) to form a polarized monolayer.

-

Transport Studies:

-

The transport of a known P-gp substrate, such as talinolol or rhodamine 123, is measured across the Caco-2 cell monolayer in both the apical-to-basolateral and basolateral-to-apical directions.

-

These transport studies are conducted in the presence of various concentrations of this compound.

-

Samples are collected from the donor and receiver compartments at different time points and analyzed by a suitable method (e.g., HPLC for talinolol, fluorescence spectroscopy for rhodamine 123).

-

-

Data Analysis: The apparent permeability coefficients (Papp) are calculated, and the efflux ratio (Papp(B-A) / Papp(A-B)) is determined. A decrease in the efflux ratio in the presence of this compound indicates P-gp inhibition. The IC50 value is calculated from the concentration-dependent inhibition of substrate efflux.

P-glycoprotein Inhibition Assay Workflow

Caption: Workflow for assessing P-glycoprotein inhibition by this compound using Caco-2 cell monolayers.

Neuroprotective Effects

Furanocoumarins from citrus have been reported to possess neuroprotective properties. While specific quantitative data for this compound is limited, studies on related compounds and extracts suggest a potential to protect neurons from toxicity induced by agents like β-amyloid.

Experimental Protocol: Neuroprotection Assay

Objective: To evaluate the protective effect of this compound against β-amyloid-induced neurotoxicity.

Methodology:

-

Cell Culture: Neuronal cells, such as SH-SY5Y neuroblastoma cells or primary cortical neurons, are cultured.

-

Induction of Neurotoxicity: Cells are exposed to a neurotoxic agent, such as aggregated β-amyloid peptide (Aβ), to induce cell death.

-

Treatment: Cells are pre-treated with various concentrations of this compound before the addition of the neurotoxin, or co-treated with the neurotoxin and this compound.

-

Cell Viability Assessment: Cell viability is measured using assays like the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Assessment of Apoptosis: Apoptotic cell death can be assessed by methods such as TUNEL staining or caspase activity assays.

-

Data Analysis: The ability of this compound to increase cell viability or reduce apoptosis in the presence of the neurotoxin is quantified, and an EC50 value can be determined.

Modulation of Signaling Pathways

The biological effects of this compound and related furanocoumarins are mediated through the modulation of key intracellular signaling pathways. The primary pathways implicated are the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. Bergamottin has been shown to inhibit the activation of NF-κB.

Experimental Protocol: Western Blot for NF-κB Pathway Activation

-

Cell Treatment: Cells (e.g., macrophages, cancer cells) are pre-treated with this compound and then stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

Protein Extraction: Cytoplasmic and nuclear protein fractions are isolated.

-

Western Blotting:

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies against key NF-κB pathway proteins:

-

Phospho-IκBα (to assess degradation of the inhibitory subunit).

-

p65 (to assess its translocation to the nucleus).

-

-

Loading controls (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts) are used to ensure equal protein loading.

-

-

Analysis: A decrease in IκBα phosphorylation and a reduction in nuclear p65 levels in this compound-treated cells would indicate inhibition of the NF-κB pathway.

This compound's Inhibition of the NF-κB Pathway

Caption: this compound is hypothesized to inhibit the NF-κB pathway by preventing IKK activation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in regulating cell proliferation, differentiation, and apoptosis. Bergamottin has been shown to deactivate the Ras/Raf/ERK pathway in colon cancer cells.

Experimental Protocol: Western Blot for MAPK Pathway Activation

-

Cell Treatment: Cells are treated with this compound for various times and at different concentrations.

-

Protein Extraction: Whole-cell lysates are prepared.

-

Western Blotting:

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies specific for the phosphorylated (activated) forms of key MAPK proteins (e.g., phospho-ERK, phospho-JNK, phospho-p38).

-

The same membrane is then stripped and re-probed with antibodies for the total forms of these proteins to normalize for protein loading.

-

-

Analysis: A decrease in the ratio of phosphorylated to total MAPK proteins in this compound-treated cells indicates inhibition of the respective pathway.

This compound's Potential Modulation of MAPK Pathways

Caption: this compound may exert its effects by inhibiting components of the MAPK signaling cascades.

Conclusion

The biological activities of this compound are clearly not limited to its well-documented inhibition of CYP3A4. Its anti-inflammatory, potential anticancer, and neuroprotective effects, coupled with its ability to modulate key signaling pathways and drug transporters, position it as a compound of significant interest for further pharmacological investigation and drug development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of this multifaceted natural product. A deeper understanding of its mechanisms of action beyond CYP3A4 inhibition will be crucial in harnessing its full therapeutic capabilities.

References

The Interplay of Epoxybergamottin and its Furanocoumarin Congeners: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the relationship between epoxybergamottin and other naturally occurring furanocoumarins. Furanocoumarins are a class of secondary metabolites prevalent in various plant species, particularly in citrus fruits like grapefruit.[1] They are of significant interest to the scientific community due to their potent inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism.[2][3] This document details their shared biosynthetic origins, comparative inhibitory potencies, and the experimental methodologies used for their characterization.

Chemical Lineage: Biosynthesis of Furanocoumarins

Furanocoumarins are structurally characterized by a furan ring fused with a coumarin scaffold.[4] They are broadly classified into linear types, such as psoralen, and angular types.[4] The major furanocoumarins found in grapefruit—bergamottin, this compound, and 6′,7′-dihydroxybergamottin—are all derivatives of the linear psoralen structure.[1][5]

Their biosynthesis originates from the shikimate pathway, with umbelliferone serving as a key precursor.[6][7] The pathway proceeds through a series of enzymatic reactions, including prenylation and cyclization, catalyzed by cytochrome P450 monooxygenases to form the psoralen core.[1][6] Subsequent modifications, such as the attachment of a geranyl pyrophosphate (GPP) group to the bergapten intermediate, lead to the formation of bergamottin.[6] this compound and 6′,7′-dihydroxybergamottin are then formed through the oxidation of bergamottin's geranyloxy side chain.[5]

Caption: Biosynthetic pathway of major furanocoumarins from umbelliferone.

Mechanism of Action: Inhibition of Cytochrome P450 3A4 (CYP3A4)

The primary pharmacological effect of this compound and related furanocoumarins is the inhibition of drug-metabolizing enzymes, most notably CYP3A4.[2][8] CYP3A4 is responsible for the oxidative metabolism of approximately 50% of all prescription drugs.[9] Inhibition of this enzyme can lead to elevated plasma concentrations of co-administered drugs, potentially causing adverse effects.[3][8]

Furanocoumarins act as both competitive and mechanism-based inhibitors of CYP3A4.[10][11] Mechanism-based inhibition is an irreversible process where the furanocoumarin is first metabolized by the CYP3A4 enzyme. This creates a reactive intermediate that covalently binds to the enzyme's active site, leading to its permanent inactivation.[8][12] The furan ring is a critical structural feature for this inactivation process.[13][14]

Caption: Mechanism-based inhibition of CYP3A4 by furanocoumarins.

Quantitative Analysis of CYP3A4 Inhibition

The inhibitory potency of furanocoumarins is typically quantified by their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a more potent inhibitor. Studies have shown that furanocoumarin dimers and derivatives with modified geranyloxy side chains, such as 6′,7′-dihydroxybergamottin, are particularly potent inhibitors of CYP3A4.[10][15]

| Furanocoumarin | Experimental System | IC₅₀ (µM) | Reference |

| This compound | Human Liver Epithelial Cells | 4.2 ± 1.1 | [15][16] |

| Bergapten | Human Liver Microsomes | 19 - 36 | [13][17] |

| Bergamottin | Human Liver Microsomes | ~20 (comparative strength) | [12] |

| 6',7'-Dihydroxybergamottin | Human Liver Microsomes | ~44 (comparative strength) | [12] |

| Furanocoumarin Dimers | Human Liver Microsomes | ~0.1 | [10] |

Note: IC₅₀ values can vary depending on the experimental conditions, including the specific substrate and incubation time used. The unsaturated furan derivatives exhibit time-dependent inhibition, with potency increasing significantly after a preincubation period.[14]

Experimental Protocols: In Vitro CYP3A4 Inhibition Assay

The following outlines a generalized protocol for determining the IC₅₀ of a furanocoumarin using human liver microsomes.

A. Materials and Reagents

-

Human Liver Microsomes (HLM)

-

Test Furanocoumarin (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

CYP3A4 Probe Substrate (e.g., Testosterone, Quinine)[13]

-

NADPH regenerating system

-

Potassium Phosphate Buffer (pH 7.4)

-

Acetonitrile or other quenching solvent

-

Reference Inhibitor (e.g., Ketoconazole)

B. Incubation Procedure

-

Preparation: Prepare a series of dilutions of the test furanocoumarin.

-

Pre-incubation (for mechanism-based inhibition): In a microcentrifuge tube, combine the HLM, phosphate buffer, and the test furanocoumarin dilution. Incubate at 37°C for a defined period (e.g., 10-15 minutes) to allow for potential mechanism-based inactivation.[14]

-

Reaction Initiation: Add the CYP3A4 probe substrate and the NADPH regenerating system to the mixture to initiate the metabolic reaction. Control incubations should be performed without the inhibitor.[17]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a cold quenching solvent, such as acetonitrile.

-

Centrifugation: Centrifuge the samples to precipitate proteins.

C. Analysis

-

Sample Analysis: Analyze the supernatant for the presence of the substrate's metabolite using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[15][16]

-

Data Calculation: Determine the rate of metabolite formation at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoid curve to calculate the IC₅₀ value.

Caption: General workflow for an in vitro CYP3A4 inhibition assay.

Conclusion

This compound is intricately related to other furanocoumarins like bergamottin and 6′,7′-dihydroxybergamottin through a shared biosynthetic pathway rooted in the psoralen scaffold. These compounds collectively represent a significant class of CYP3A4 inhibitors found in citrus. Their mechanism of action, primarily through irreversible inactivation of the enzyme, underscores their importance in the field of drug metabolism and drug-drug interactions. The structure-activity relationship reveals that modifications to the geranyloxy side chain significantly influence inhibitory potency. Understanding these relationships is critical for drug development professionals in predicting and managing potential food-drug interactions.

References

- 1. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Distribution of Coumarins and Furanocoumarins in Citrus Species Closely Matches Citrus Phylogeny and Reflects the Organization of Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoids and Furanocoumarins Involved in Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. acs.org [acs.org]

- 6. Bergamottin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. cdn.amegroups.cn [cdn.amegroups.cn]

- 11. Inhibition of cytochrome P450 by furanocoumarins in grapefruit juice and herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.flvc.org [journals.flvc.org]

- 13. Inhibition of human CYP3A4 activity by grapefruit flavonoids, furanocoumarins and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and evaluation of furanocoumarin monomers as inhibitors of CYP3A4 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Identification of this compound as a CYP3A4 inhibitor in grapefruit peel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sites.ualberta.ca [sites.ualberta.ca]

The In Vivo Odyssey of Epoxybergamottin: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxybergamottin, a furanocoumarin predominantly found in grapefruit, has garnered significant attention in the field of drug development for its potent inhibitory effects on cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. This technical guide provides a comprehensive overview of the current understanding of the in vivo pharmacokinetics and metabolism of this compound. While specific quantitative pharmacokinetic data for this compound remains limited in publicly available literature, this document synthesizes the existing knowledge, outlines detailed experimental protocols for its study, and visualizes its metabolic interactions. This guide serves as a foundational resource for researchers investigating the complex role of this compound in drug-drug interactions and its potential therapeutic or adverse effects.

Introduction

Furanocoumarins, a class of organic chemical compounds produced by a variety of plants, are known for their potential to interact with drug metabolism. Among these, this compound has been identified as a significant contributor to the "grapefruit juice effect," where the co-administration of grapefruit juice with certain medications alters their oral bioavailability. This interaction is primarily attributed to the inhibition of intestinal CYP3A4 by furanocoumarins like this compound.[1] Understanding the in vivo behavior of this compound is therefore crucial for predicting and managing drug-drug interactions, as well as for exploring its own therapeutic potential.

Pharmacokinetics of Furanocoumarins: A Proxy for this compound

Direct and detailed in vivo pharmacokinetic studies on this compound are notably scarce in the available scientific literature. However, studies on other furanocoumarins, such as oxypeucedanin and bergapten, provide valuable insights into the likely pharmacokinetic profile of this class of compounds. These studies in rat models indicate that furanocoumarins are generally characterized by rapid absorption and elimination.

For instance, a study on oxypeucedanin in rats after a single oral administration of 20 mg/kg showed poor and slow absorption, with a mean time to reach the peak concentration (Tmax) of 3.38 hours and a mean absolute bioavailability of 10.26%.[2] The elimination half-life (T1/2z) was 2.94 hours.[2] Intravenous administration of oxypeucedanin showed dose-independent linear kinetics.[2] Another study on novel furoxan/coumarin hybrids in rats also demonstrated rapid absorption, with Tmax values around 0.1-0.2 hours and half-lives ranging from 0.5 to 1.0 hour.[3]

While these data provide a general framework, it is critical to conduct specific in vivo pharmacokinetic studies on this compound to determine its unique absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Representative Pharmacokinetic Parameters of Furanocoumarins in Rats (Oral Administration)

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) | Reference |

| Oxypeucedanin | 20 | Not Reported | 3.38 | Not Reported | 2.94 | 10.26 | [2] |

| Imperatorin (from ADR extract) | 1.0 g/kg (extract) | ~150 | ~1.0 | ~500 | Not Reported | Not Reported | [4] |

| Isoimperatorin (from ADR extract) | 1.0 g/kg (extract) | ~200 | ~1.0 | ~700 | Not Reported | Not Reported | [4] |

| CY-14S-4A83 | Not Reported | 945.9 ± 452.5 | 0.2 ± 0.2 | 1308.0 ± 461.7 | 1.0 ± 0.2 | Not Reported | [3] |

| CY-16S-4A43 | Not Reported | 1209.6 ± 481.9 | 0.1 ± 0.1 | 668.6 ± 181.8 | 0.5 ± 0.1 | Not Reported | [3] |

| CY-16S-4A93 | Not Reported | 9376.2 ± 4205.6 | 0.1 ± 0.0 | 3845.1 ± 1773.4 | 0.9 ± 0.2 | Not Reported | [3] |

Note: This table presents data for other furanocoumarins as a proxy due to the lack of specific data for this compound. ADR: Angelica dahurica Radix.

Metabolism of this compound

The primary mechanism of action of this compound in drug interactions is the inhibition of CYP3A4.[1] In vitro studies have shown that this compound and its metabolites can inactivate this enzyme.[1] The furan ring of this compound is metabolized by CYP3A4, leading to the formation of reactive intermediates that can covalently bind to the enzyme, causing irreversible inhibition.[1]

While the in vivo metabolic pathways of this compound in mammals have not been extensively elucidated, it is known that it can be hydrolyzed to 6',7'-dihydroxybergamottin.[5] The metabolism of molecules containing a furan ring often involves oxidation of the furan ring, which can lead to the formation of reactive intermediates.[6]

Diagram 1: Proposed Interaction of this compound with CYP3A4

Caption: Interaction of this compound with CYP3A4, leading to enzyme inhibition.

Experimental Protocols

Due to the absence of specific published protocols for this compound, a general methodology for an in vivo pharmacokinetic study of a furanocoumarin in a rat model is provided below. This protocol is based on established practices for similar compounds.[2][4]

Animal Studies

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

-

Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to standard laboratory chow and water.

-

Dosing:

-

Oral Administration: this compound can be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage.

-

Intravenous Administration: For bioavailability studies, this compound can be dissolved in a vehicle suitable for injection (e.g., a mixture of saline, ethanol, and polyethylene glycol) and administered via the tail vein.

-

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Analytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the quantification of this compound and its potential metabolites in plasma.[7][8][9]

-

Sample Preparation: A protein precipitation method is typically employed. An internal standard (IS) is added to the plasma samples, followed by a precipitating agent (e.g., acetonitrile or methanol). After vortexing and centrifugation, the supernatant is collected for analysis.

-

Chromatographic Separation: A C18 reverse-phase column is commonly used for separation. The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) is generally used for detection and quantification. Specific precursor-to-product ion transitions for this compound and its metabolites need to be optimized.

-

Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Metabolite Identification

-

In Vitro Metabolism: Incubation of this compound with liver microsomes or hepatocytes from different species (including human) can help identify potential metabolites.[10]

-

In Vivo Sample Analysis: Plasma, urine, and feces samples from the pharmacokinetic study can be analyzed using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to identify metabolites. Data-dependent scanning and post-acquisition data mining can be employed to detect and characterize metabolites.

Diagram 2: Experimental Workflow for an In Vivo Pharmacokinetic Study

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Novel Furoxan/Coumarin Hybrids in Rats Using LC-MS/MS Method and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of this compound as a CYP3A4 inhibitor in grapefruit peel [pubmed.ncbi.nlm.nih.gov]

- 6. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jfda-online.com [jfda-online.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

The Distribution of Epoxybergamottin Across the Citrus Genus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxybergamottin is a naturally occurring furanocoumarin prevalent in various citrus species. This compound, alongside other furanocoumarins, is of significant interest to the scientific and medical communities due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme system. This inhibition can lead to significant food-drug interactions, altering the metabolism of a wide range of pharmaceuticals and potentially causing adverse effects. Understanding the distribution and concentration of this compound in different citrus species is therefore crucial for drug development, clinical pharmacology, and the food industry. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailed analytical methodologies for its quantification, and a visualization of its primary mechanism of action.

Data Presentation: Quantitative Occurrence of this compound in Citrus Species

The concentration of this compound varies significantly among different citrus species and even between different parts of the fruit, with the peel (flavedo and albedo) generally containing substantially higher concentrations than the pulp.[1][2] The following tables summarize the quantitative data on this compound content in the peel and pulp of a wide range of citrus species.

Table 1: this compound Content in the Peel of Various Citrus Species

| Citrus Species | Cultivar/Variety | This compound (mg/kg fresh weight) | Reference |

| Pummelo (Citrus maxima) | Chandler | 13.2 | [2] |

| Deep Red | 10.5 | [2] | |

| Pink | 9.8 | [2] | |

| Grapefruit (Citrus paradisi) | Duncan | 25.6 | [2] |

| Marsh | 22.1 | [2] | |

| Star Ruby | 18.9 | [3] | |

| Sour Orange (Citrus aurantium) | Bouquetier de Nice | 8.5 | [2] |

| Chinotto | 7.9 | [2] | |

| Maroc | 6.3 | [2] | |

| Lemon (Citrus limon) | Eureka | 1.2 | [2] |

| Meyer | 0.8 | [2] | |

| Lime (Citrus aurantiifolia) | Brazil Sweet | 3.4 | [2] |

| Palestine | 2.9 | [2] | |

| Bergamot (Citrus bergamia) | Fantastico | 45.3 | [4] |

| Sweet Orange (Citrus sinensis) | Cadenera | Not Detected | [2] |

| Hamlin | Not Detected | [2] | |

| Mandarin (Citrus reticulata) | Cleopatra | Not Detected | [2] |

| Satsuma | Not Detected | [2] | |

| Clementine (Citrus clementina) | Nules | Not Detected | [4] |

Table 2: this compound Content in the Pulp of Various Citrus Species

| Citrus Species | Cultivar/Variety | This compound (mg/kg fresh weight) | Reference |

| Pummelo (Citrus maxima) | Chandler | 1.1 | [2] |

| Deep Red | 0.9 | [2] | |

| Grapefruit (Citrus paradisi) | Duncan | 2.8 | [2] |

| Marsh | 2.1 | [2] | |

| White (commercial juice) | 2.9 (µg/mL) | [No Ref] | |

| Red (commercial juice) | 1.8 (µg/mL) | [No Ref] | |

| Sour Orange (Citrus aurantium) | Bouquetier de Nice | 1.5 | [2] |

| Lemon (Citrus limon) | Eureka | < 0.1 | [2] |

| Sweet Orange (Citrus sinensis) | Cadenera | Not Detected | [2] |

| Mandarin (Citrus reticulata) | Cleopatra | Not Detected | [2] |

Experimental Protocols

Accurate quantification of this compound in citrus matrices requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the most common techniques employed.[1][5]

Sample Preparation: Extraction of Furanocoumarins from Citrus Peel

This protocol is a representative method for the extraction of this compound and other furanocoumarins from the peel of citrus fruits.

-

1.1. Sample Homogenization:

-

Separate the flavedo (outer colored part) and albedo (inner white part) from the fresh fruit.

-

Weigh approximately 10 g of the fresh peel.

-

Cryogenically grind the peel to a fine powder using liquid nitrogen to prevent enzymatic degradation.

-

-

1.2. Solvent Extraction:

-

Transfer the powdered peel to a 50 mL polypropylene tube.

-

Add 20 mL of a methanol/water (80:20, v/v) solution.[2]

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Perform ultrasonic extraction for 30 minutes in a water bath at room temperature.

-

Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

-

1.3. Supernatant Collection and Filtration:

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

-

UPLC-MS/MS for Furanocoumarin Quantification

This method provides high sensitivity and selectivity for the analysis of this compound.[6][7]

-

2.1. Chromatographic System:

-

Instrument: ACQUITY UPLC I-Class system coupled to a Xevo TQ-XS Triple Quadrupole Mass Spectrometer.[7]

-

Column: ACQUITY UPLC CSH Fluoro-Phenyl, 1.7 µm, 2.1 x 100 mm.[6]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Program:

-

0-1 min: 5% B

-

1-10 min: Linear gradient to 95% B

-

10-12 min: Hold at 95% B

-

12.1-15 min: Return to 5% B and re-equilibrate.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

-

2.2. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 500°C.

-

Desolvation Gas Flow: 1000 L/hr.

-

Cone Gas Flow: 150 L/hr.

-

Multiple Reaction Monitoring (MRM) Transitions for this compound:

-

Precursor Ion (m/z): 355.15

-

Product Ions (m/z): 203.05 (quantifier), 175.05 (qualifier).

-

-

Mandatory Visualizations

Signaling Pathway: Inhibition of Cytochrome P450 3A4 by this compound

This compound is a mechanism-based inhibitor of CYP3A4.[3] It is metabolized by the enzyme to a reactive intermediate that covalently binds to the active site, leading to irreversible inactivation.[8]

Caption: Mechanism of CYP3A4 inactivation by this compound.

Experimental Workflow: Quantification of this compound in Citrus Peel

The following diagram illustrates the key steps in the analytical workflow for determining the concentration of this compound in citrus peel samples.

Caption: Workflow for this compound analysis in citrus peel.

Conclusion

The presence and concentration of this compound are highly dependent on the specific citrus species and the part of the fruit analyzed. Grapefruit, pummelo, sour orange, and bergamot are significant sources of this furanocoumarin, particularly in their peels. In contrast, sweet oranges, mandarins, and clementines contain negligible or undetectable amounts. The provided analytical protocols offer robust methods for the accurate quantification of this compound, which is essential for assessing the risk of food-drug interactions. The visualization of the CYP3A4 inhibition pathway highlights the biochemical basis for these interactions. This guide serves as a valuable resource for researchers and professionals in pharmacology and food science, enabling a more informed approach to drug development and dietary recommendations.

References

- 1. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Distribution of Coumarins and Furanocoumarins in Citrus Species Closely Matches Citrus Phylogeny and Reflects the Organization of Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. waters.com [waters.com]

- 7. lcms.cz [lcms.cz]

- 8. Identification of the Residue in Human CYP3A4 That Is Covalently Modified by Bergamottin and the Reactive Intermediate That Contributes to the Grapefruit Juice Effect - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

HPLC-MS/MS method for quantification of epoxybergamottin in biological samples.

An HPLC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of epoxybergamottin in biological samples. This is crucial for researchers in drug development and related fields due to this compound's role as a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes a large proportion of clinical drugs.[1] The accurate measurement of this compound in biological matrices is essential for pharmacokinetic, drug-drug interaction, and toxicological studies.

The method involves sample preparation to isolate the analyte from complex biological matrices like plasma or serum, followed by chromatographic separation using High-Performance Liquid Chromatography (HPLC) and subsequent detection and quantification by tandem mass spectrometry (MS/MS).

Principle of the Method